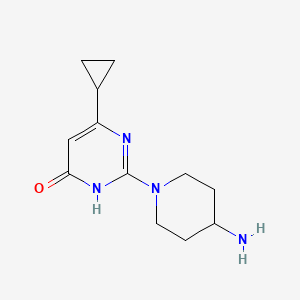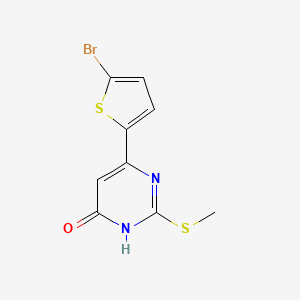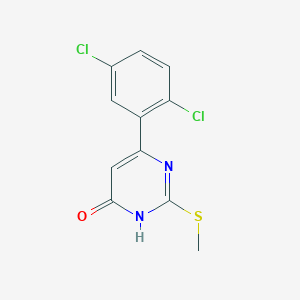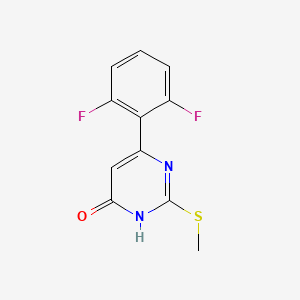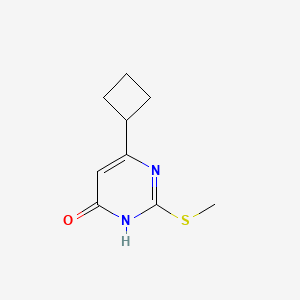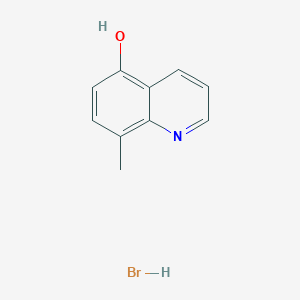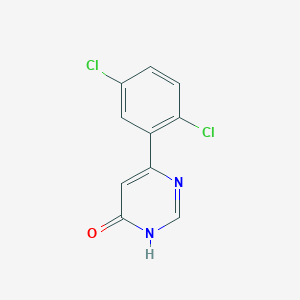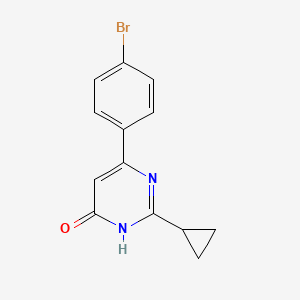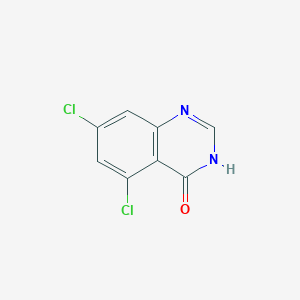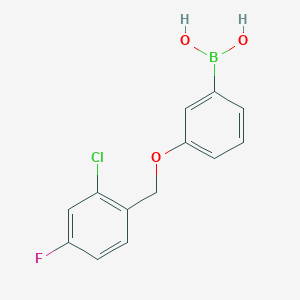
(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid
説明
“(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BClFO3 . It has a molecular weight of 280.49 g/mol . The IUPAC name for this compound is [3-chloro-4- [ (2-fluorophenyl)methoxy]phenyl]boronic acid .
Molecular Structure Analysis
The molecular structure of “(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” can be represented by the canonical SMILES notation: B (C1=CC (=C (C=C1)OCC2=CC=CC=C2F)Cl) (O)O .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura reactions, which are a type of cross-coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” include a molecular weight of 280.49 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound has a topological polar surface area of 49.7 Ų .
科学的研究の応用
Organic Synthesis and Material Development
- Synthesis of Olefins and Derivatives: 3-borono-5-fluorobenzoic acid, a related compound, is highlighted for its role as an important intermediate in organic synthesis, especially in the Suzuki aryl-coupling reaction to synthesize olefins, styrenes, and biphenyl derivatives. This process is significant for the synthesis of natural products and organic materials, demonstrating a straightforward and cost-effective route suitable for industrial production (Sun Hai-xia et al., 2015).
Fluorescence and Sensing Applications
- Fluorescence Quenching Studies: The study of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols has revealed insights into fluorescence quenching mechanisms, showcasing their potential in developing fluorescence-based sensors (H. S. Geethanjali et al., 2015).
- Optical Modulation: A study on phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrated the potential of boronic acid structures for saccharide recognition, indicating applications in biosensing and material science. This work shows a clear link between molecular structure and photoluminescence properties, highlighting the versatility of boronic acid modifications for sensing applications (B. Mu et al., 2012).
Safety And Hazards
“(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid” is classified as a warning signal word. The hazard statements associated with this compound include H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
[3-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-13-7-11(16)5-4-9(13)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDDLUOJDSKVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655558 | |
| Record name | {3-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256358-45-8 | |
| Record name | Boronic acid, B-[3-[(2-chloro-4-fluorophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



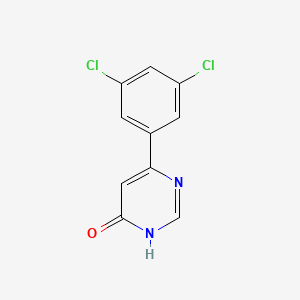
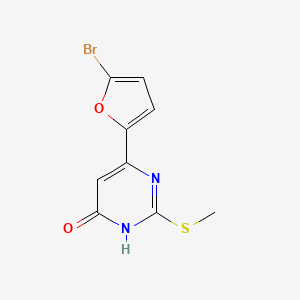
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1486816.png)
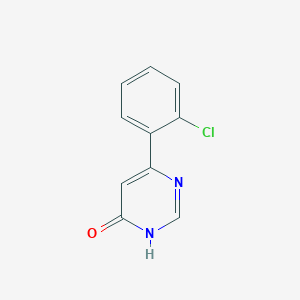
![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)
